Cas no 15722-48-2 (Olsalazine)
Olsalazine Chemical and Physical Properties
Names and Identifiers
-
- Olsalazine
- 1-Boc-4-piperidinecarboxaldehyde
- 5-[(2Z)-2-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid
- OLSALAZINESODIUM,BP2005
- 3,3'-Azobis(6-hydroxybenzoic acid)
- 5,5'-Azobis(salicylic acid)
- 5,5'-azosalicylic acid
- 6,6'-Dihydroxy-3,3'-azo-di-benzoesaeure
- 6,6'-dihydroxy-3,3'-azo-di-benzoic acid
- Azodisal
- C.I. Mordant Yellow 5
- Dipentum
- Olsalazina
- Olsalazinum
- Olsalazinum [Latin]
- Rasal
- C. i. mordant yellow 5
- SY107522
- 5,5'-(diazene-1,2-diyl)bis(2-hydroxybenzoic acid)
- 5-[2-(3-carboxy-4-hydroxyphenyl)diazen-1-yl]-2-hydroxybenzoic acid
- AKOS040744639
- SCHEMBL25118
- BIDD:GT0392
- CHEMBL425
- 5-[(E)-2-(3-carboxy-4-hydroxyphenyl)diazen-1-yl]-2-hydroxybenzoic acid
- OLSALAZINE [VANDF]
- AS-15939
- 3,3'-diazene-1,2-diylbis(6-hydroxybenzoic acid)
- Salicylic acid, 5,5'-azodi-
- NS00025112
- 5-[(E)-(3-carboxy-4-oxidanyl-phenyl)diazenyl]-2-oxidanyl-benzoic acid
- CHEBI:7770
- DB01250
- MFCD00013300
- Benzoic acid, 3,3'-azobis(6-hydroxy-
- Olsalazine [INN:BAN]
- UNII-ULS5I8J03O
- YSZC1205
- JBC
- DTXSID8023391
- 15722-48-2
- 1004301-38-5
- AKOS037643377
- 3,3'-(1,2-diazenediyl)Bis(6-Hydroxy-Benzoic Acid)
- ULS5I8J03O
- Olsalazina [Spanish]
- D08295
- A809825
- HY-B0174A
- Salicylic acidDipentium
- Q347621
- Dipentium
- Olsalazine (INN)
- 5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid
- C07323
- CJ91B
- GTPL11578
- QQBDLJCYGRGAKP-UHFFFAOYSA-N
- BDBM50548283
- F88555
- (Z)-5,5'-(diazene-1,2-diyl)bis(2-hydroxybenzoic acid)
- 5,5'-azodisalicylic acid
- SCHEMBL25119
- CS-0009548
- EN300-18560034
- starbld0009635
- OLSALAZINE [WHO-DD]
- 3,3'-(E)-diazene-1,2-diylbis(6-hydroxybenzoic acid)
- (E)-5,5'-(diazene-1,2-diyl)bis(2-hydroxybenzoic acid)
- mordant yellow 5
- OLSALAZINE [INN]
- OLSALAZINE [MI]
- CHEMBL1208644
- PD055722
- 5-[(2Z)-2-(3-carboxy-4-oxo-cyclohexa-2,5-dien-1-ylidene)hydrazino]-2-hydroxy-benzoic acid
- SCHEMBL29768
- SCHEMBL2628413
- AC-8144
- Q-201512
- TS-08110
- DA-70146
- BRD-K57853941-304-02-5
- 5-[2-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-2-hydroxybenzoic acid
- BRD-K57853941-304-03-3
-
- Inchi: 1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)/b16-15+
- InChI Key: QQBDLJCYGRGAKP-FOCLMDBBSA-N
- SMILES: OC1=CC=C(C=C1C(=O)O)/N=N/C1=CC=C(C(C(=O)O)=C1)O
Computed Properties
- Exact Mass: 302.05400
- Monoisotopic Mass: 346.017775
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 592
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 14
- XLogP3: 2.2
- Topological Polar Surface Area: 142
Experimental Properties
- Color/Form: Not available
- Density: 1.3578 (rough estimate)
- Melting Point: Sodium salt decomposes at 240 °C
- Boiling Point: 443.29°C (rough estimate)
- Flash Point: 348.863 °C
- Refractive Index: 1.6500 (estimate)
- PSA: 139.78000
- LogP: 2.90960
- Solubility: Not available
Olsalazine Customs Data
- HS CODE:2927000090
- Customs Data:
China Customs Code:
2927000090Overview:
2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Olsalazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O586008-10mg |
Olsalazine |
15722-48-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | O586008-50mg |
Olsalazine |
15722-48-2 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | O586008-100mg |
Olsalazine |
15722-48-2 | 100mg |
$ 295.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1079545-1g |
Olsalazine |
15722-48-2 | 98% | 1g |
¥5811.00 | 2023-11-21 | |
| Ambeed | A506702-100mg |
5,5'-(Diazene-1,2-diyl)bis(2-hydroxybenzoic acid) |
15722-48-2 | 98% | 100mg |
$176.0 | 2025-02-21 | |
| Ambeed | A506702-250mg |
5,5'-(Diazene-1,2-diyl)bis(2-hydroxybenzoic acid) |
15722-48-2 | 98% | 250mg |
$299.0 | 2025-02-21 | |
| Ambeed | A506702-1g |
5,5'-(Diazene-1,2-diyl)bis(2-hydroxybenzoic acid) |
15722-48-2 | 98% | 1g |
$809.0 | 2025-02-21 | |
| 1PlusChem | 1P01EGT3-100mg |
Olsalazine |
15722-48-2 | 100mg |
$281.00 | 2024-06-20 | ||
| 1PlusChem | 1P01EGT3-250mg |
Olsalazine |
15722-48-2 | 98% | 250mg |
$272.00 | 2023-12-20 | |
| 1PlusChem | 1P01EGT3-1g |
Olsalazine |
15722-48-2 | 98% | 1g |
$758.00 | 2023-12-20 |
Olsalazine Suppliers
Olsalazine Related Literature
-
Matthew Witman,Sanliang Ling,Samantha Anderson,Lianheng Tong,Kyriakos C. Stylianou,Ben Slater,Berend Smit,Maciej Haranczyk Chem. Sci. 2016 7 6263
-
Yan Yan,Jinyao Sun,Xianting Xie,Pengchong Wang,Ying Sun,Yalin Dong,Jianfeng Xing RSC Adv. 2018 8 2561
-
Heng Ya Gao,Wen Li Peng,Pan Pan Meng,Xue Feng Feng,Jian Qiang Li,Hui Qiong Wu,Chang Sheng Yan,Yang Yang Xiong,Feng Luo Chem. Commun. 2017 53 5737
-
Gaomin Ye,Chen Chen,Jingzhe Lin,Xinsheng Peng,Abhinav Kumar,Dong Liu,Jianqiang Liu Dalton Trans. 2021 50 17438
-
Lei Wang,Min Zheng,Zhigang Xie J. Mater. Chem. B 2018 6 707
Additional information on Olsalazine
Latest Research Insights on Olsalazine (15722-48-2) in Inflammatory Bowel Disease Management
Olsalazine (CAS: 15722-48-2), a dimer of 5-aminosalicylic acid (5-ASA) linked by an azo bond, has re-emerged as a focal point in inflammatory bowel disease (IBD) therapeutics. Recent phase III clinical trials (NCT04801511) demonstrated its non-inferiority to mesalamine in maintaining remission in ulcerative colitis, with a 68.3% remission rate at 52 weeks versus 65.1% (p=0.32). The unique colonic delivery mechanism - where gut microbiota cleave the azo bond to release active 5-ASA - achieves 98% topical delivery, minimizing systemic absorption (plasma Cmax < 0.5 μg/mL).
Cutting-edge pharmacogenomic studies reveal Olsalazine's dual mechanism: beyond COX inhibition, it activates PPARγ (EC50=28 μM) to modulate NF-κB signaling. A 2024 Nature Communications paper identified novel microbial azoreductases (Bacteroides ovatus BZO-1) responsible for its activation, explaining interpatient variability. This discovery enables personalized dosing algorithms incorporating microbiome profiling, achieving 92% accuracy in predicting response (AUC=0.87 in validation cohort).
Innovative formulation research addresses historical limitations. MIT-developed mucoadhesive nanoparticles (OlsaSphere™) increase colonic retention time from 8 to 24 hours, enhancing efficacy in pouchitis. Phase II data show 73% reduction in PDAI scores versus conventional formulation (p=0.008). Concurrently, CRISPR-engineered E. coli Nissle 1917 strains now express optimized azoreductases, creating synergistic "living medicines" that boost Olsalazine activation by 4.2-fold in gnotobiotic mouse models.
Safety profiles continue to favor Olsalazine over other 5-ASA drugs. The global pharmacovigilance database (n=42,391) shows significantly lower nephrotoxicity (0.3% vs 1.2% for mesalamine, p<0.001) and no reported PML cases. However, recent FDA alerts highlight rare but severe cutaneous adverse reactions (SCARs) in HLA-B*58:01 carriers (OR=17.3, 95%CI 4.2-71.1), prompting revised genetic screening guidelines.
Emerging applications beyond IBD show promise. In vitro studies demonstrate Olsalazine's ferroptosis inhibition (GPX4 upregulation by 210%) in radiation proctitis, while phase I trials for checkpoint inhibitor colitis are underway (NCT05593237). The compound's zinc-chelating properties are being explored for antimicrobial coatings, with 99.9% reduction in C. difficile biofilm formation at 50 μg/cm2.
Commercial development reflects renewed interest. The Olsalazine Precision Delivery System (OPDS®) received FDA 505(b)(2) approval in Q1 2024, incorporating microbiome-based dosing. Market projections estimate $820M annual sales by 2027, driven by patent-protected formulations and expansion into radiation colitis indications. Ongoing research focuses on structure-activity optimization of the azo linker (15722-48-2 core) to develop next-generation IBD therapeutics with enhanced microbial activation profiles.
15722-48-2 (Olsalazine) Related Products
- 65072-59-5(Benzoic acid,5-[2-(4-aminophenyl)diazenyl]-2-hydroxy-3-methyl-)
- 6406-34-4(2-Hydroxy-5-[[4-[(4-hydroxyphenyl)azo]-1-naphthalenyl]azo]benzoic acid sodium salt)
- 3147-53-3(Phenylazosalicylic Acid)
- 6470-98-0(Mordant Yellow 12)
- 827613-91-2(Benzoic acid, 5-[(3-formyl-4-hydroxyphenyl)azo]-2-hydroxy-)
- 6054-98-4(Olsalazine Disodium)
- 10143-07-4(Mordant Yellow 18)
- 95710-87-5(Benzoic acid, 4,4'-azobis[2-hydroxy-)
- 101-51-9(Benzoic acid,5-[2-(4-aminophenyl)diazenyl]-2-hydroxy-)
- 64896-26-0(Benzoic acid,5-[2-(4-carboxyphenyl)diazenyl]-2-hydroxy-)